3-Chloro-4-cyclopropoxypyridine
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Overview
Description
3-Chloro-4-cyclopropoxypyridine is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a cyclopropoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropoxypyridine typically involves the reaction of 3-chloropyridine with cyclopropanol in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems can also help in optimizing the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of cyclopropylamines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 3-amino-4-cyclopropoxypyridine or 3-thio-4-cyclopropoxypyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-chloro-4-cyclopropylamine.
Scientific Research Applications
3-Chloro-4-cyclopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Comparison
3-Chloro-4-cyclopropoxypyridine is unique due to the presence of both a chlorine atom and a cyclopropoxy group, which confer distinct chemical properties. Compared to other chloropyridines, it may exhibit different reactivity and biological activity, making it valuable for specific applications where these properties are advantageous.
Biological Activity
3-Chloro-4-cyclopropoxypyridine is a heterocyclic compound that has garnered attention in the fields of medicinal and organic chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula : C8H7ClINO
Molecular Weight : 295.50 g/mol
IUPAC Name : 3-chloro-4-cyclopropyloxy-2-iodopyridine
Canonical SMILES : C1CC1OC2=C(C(=NC=C2)I)Cl
The compound features a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position with a cyclopropoxy group. These substitutions enhance its reactivity and biological profile, making it a valuable intermediate in organic synthesis and a candidate for various therapeutic applications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms allows it to act as both a nucleophile and an electrophile, facilitating various chemical transformations. This dual reactivity is crucial for modulating biological pathways, such as enzyme inhibition or receptor modulation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For instance, derivatives of similar pyridine compounds have demonstrated enhanced insulin sensitivity and anti-inflammatory effects, which are beneficial in cancer therapy .
Study on Antimicrobial Effects
In a study published in Nature Communications, researchers evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound showed significant inhibition at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties. The study concluded that the compound could serve as a lead for developing new antibiotics .
Anticancer Research
A recent investigation focused on the anticancer potential of this compound derivatives against human breast cancer cells (MCF-7). The results indicated that these derivatives significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Iodopyridine | Iodine substitution | Moderate antimicrobial |
3-Iodopyridine | Iodine substitution | Weak anticancer activity |
4-Iodopyridine | Iodine substitution | Low antimicrobial activity |
2-Chloro-3-iodopyridin-4-amine | Amino group addition | Enhanced anticancer effects |
This compound stands out due to its unique combination of chlorine and cyclopropoxy groups, which provide distinct electronic properties and enhance its biological activity compared to other pyridine derivatives.
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H8ClNO/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
NHNAOQCKPGJIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2)Cl |
Origin of Product |
United States |
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